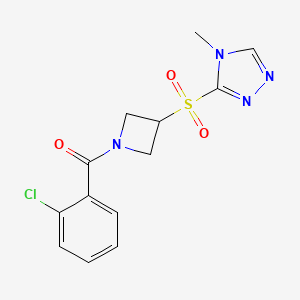

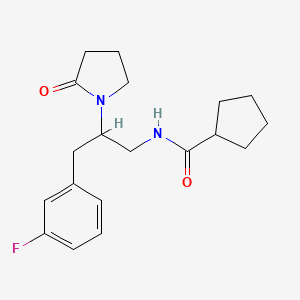

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Therapeutic Potential and Chemical Properties

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one is part of the broader class of piperazine derivatives, which have been extensively studied for their versatile therapeutic applications. The piperazine moiety is a common element in a variety of drugs with diverse therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, to anti-inflammatory agents, among others. The slight modification in the substitution pattern on the piperazine nucleus can lead to a significant difference in the medicinal potential of the resultant molecules. This versatility highlights the importance of structural modifications in enhancing the pharmacological profiles of piperazine derivatives (Rathi et al., 2016).

Piperazine derivatives have also been noted for their anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests their potential utility in the development of novel anti-TB molecules, offering a platform for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents by exploiting the structural and functional versatility of the piperazine scaffold (Girase et al., 2020).

Pharmacokinetics and Drug Development

The pharmacokinetic properties of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, play a crucial role in their therapeutic efficacy and safety profiles. Research into the N-dealkylation of arylpiperazine derivatives, for instance, provides insights into the metabolism of clinically relevant drugs such as buspirone and trazodone, highlighting the importance of understanding metabolic pathways in optimizing drug design and therapeutic application (Caccia, 2007).

DNA Interaction and Cellular Effects

The interaction of piperazine derivatives with DNA, as seen in the case of Hoechst 33258 and its analogues, exemplifies the potential use of such compounds in biomedical research and therapeutic applications. These compounds, known for their ability to bind to the minor groove of DNA, are utilized not only in therapeutics but also as tools in cell biology for chromosome and nuclear staining, underlining the multifaceted applications of piperazine derivatives beyond mere therapeutic use (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQMIRZDNXPULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNC(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)

![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)

![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)